molecular formula C15H14N2O2 B13786047 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one

3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one

Cat. No.: B13786047
M. Wt: 254.28 g/mol
InChI Key: DBXSUJSFOZVMHY-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is a chemical compound that features a pyridine ring substituted with a hydroxyl group and an imino group, along with a phenylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one typically involves the condensation of 3-hydroxypyridine-2-carbaldehyde with 1-phenylbutan-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and imino groups on the pyridine ring, which enhances its reactivity and potential for forming diverse chemical derivatives. Its combination of functional groups allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

(3E)-3-(3-hydroxypyridin-2-yl)imino-1-phenylbutan-1-one

InChI

InChI=1S/C15H14N2O2/c1-11(17-15-13(18)8-5-9-16-15)10-14(19)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3/b17-11+

InChI Key

DBXSUJSFOZVMHY-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\C1=C(C=CC=N1)O)/CC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=NC1=C(C=CC=N1)O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.